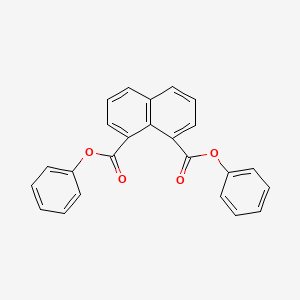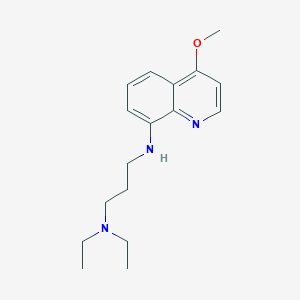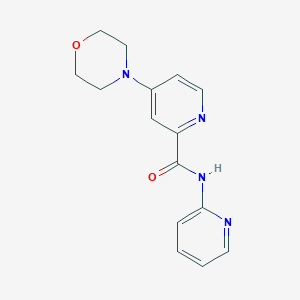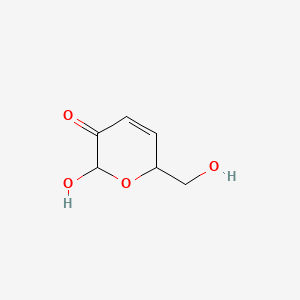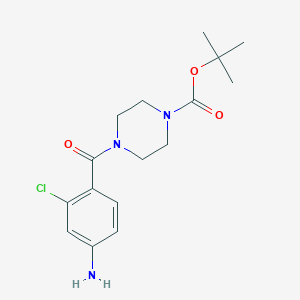![molecular formula C8H9ClN6 B13996492 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-79-8](/img/structure/B13996492.png)
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves coupling the tetrazole moiety with the chlorinated pyridine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of nitro derivatives can yield amine products.
Substitution: Substitution of the chloro group can result in various functionalized pyridine derivatives.
Scientific Research Applications
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The chloro group enhances the compound’s binding affinity to its target by forming additional interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[(1H-tetrazol-5-yl)methyl]pyridine: Lacks the methyl group on the tetrazole ring.
2-[(1-Methyl-1H-tetrazol-5-yl)methyl]pyridine: Lacks the chloro group on the pyridine ring.
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the presence of both the chloro and tetrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
923033-79-8 |
|---|---|
Molecular Formula |
C8H9ClN6 |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN6/c1-15-8(12-13-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
InChI Key |
UCRGEEBSQKTDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


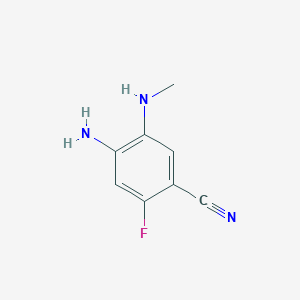

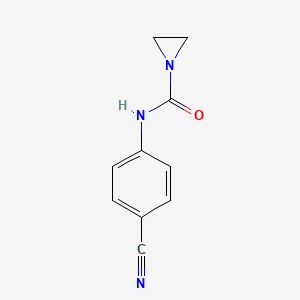
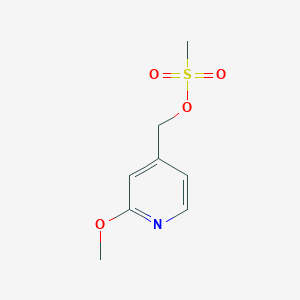
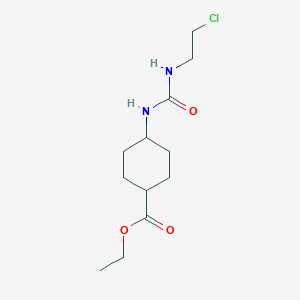
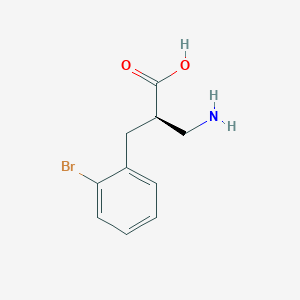
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
